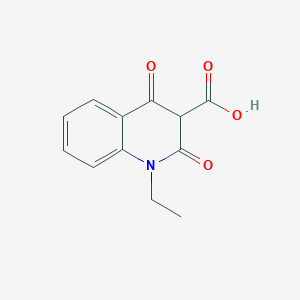

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Description

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 146828-47-9) is a quinoline derivative featuring a tetrahydroquinoline backbone substituted with ethyl, two oxo groups (at positions 2 and 4), and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to the bioactivity often associated with quinoline derivatives, such as anticonvulsant, analgesic, and antimicrobial properties . Its synthesis typically involves N-alkylation and cyclization reactions, as seen in related compounds .

Properties

IUPAC Name |

1-ethyl-2,4-dioxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17/h3-6,9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBVPTNGSNMCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinoline ring system. Industrial production methods often utilize similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the quinoline ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens

Scientific Research Applications

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound exhibits various biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structure differs from analogs in substituents, oxidation states, and heterocyclic frameworks. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Ethyl vs. Methyl Substitution : The ethyl group at N1 in the target compound may confer higher metabolic stability compared to methyl-substituted analogs (e.g., 1-methyl derivatives) due to increased steric bulk .

- Di-Oxo vs.

- Carboxylic Acid Derivatives : Esterification (e.g., ethyl ester in ) or amidation (e.g., 3-chlorophenyl amide in ) of the C3 carboxylic acid group modulates solubility and bioavailability. The free acid form (target compound) may exhibit higher reactivity but lower membrane permeability .

Biological Activity

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS No. 146828-47-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique quinoline structure, which contributes to its potential therapeutic applications in various diseases, including cancer and bacterial infections. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₁O₄ |

| Molecular Weight | 233.22 g/mol |

| CAS Number | 146828-47-9 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or bind to receptors involved in critical cellular processes. For instance, it has been noted for its potential to inhibit enzymes related to DNA replication, which is crucial for its anticancer properties.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of pathogenic bacteria effectively.

2. Anticancer Activity

In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), this compound demonstrated notable antiproliferative effects. The IC50 values were reported as follows:

- MCF-7 : 17.5 µM

- HCT-116 : 58.0 µM

These results suggest a moderate selectivity towards specific cancer types while indicating potential for further optimization .

3. Antimalarial Activity

Recent studies have also explored its antimalarial effects against Plasmodium falciparum strains. The compound exhibited promising activity with an IC50 value comparable to established antimalarial drugs .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

Case Study 1: Anticancer Efficacy

A study assessed the compound's effect on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to significant cell death and reduced proliferation rates compared to controls .

Case Study 2: Antimicrobial Testing

In another investigation focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition at low concentrations. This suggests its potential use as a lead compound in developing new antimicrobial agents.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Quinoline | Moderate | Low |

| 2,4-Dioxo-1,2,3,4-tetrahydroquinoline | Low | Moderate |

| 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline | High | High |

The unique ethyl group and dioxo functionality in this compound contribute significantly to its enhanced biological activities compared to simpler quinoline derivatives.

Q & A

Q. What are the most reliable synthetic routes for 1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid?

The compound can be synthesized via the reaction of N-substituted anilines with triethyl methanetricarboxylate, a method optimized for simplicity and scalability. This approach yields ethyl esters of dihydroquinoline carboxylic acids, which can be hydrolyzed to the target compound. Key steps include cyclization under reflux conditions and purification via recrystallization from ethanol . For derivatives, substituents are introduced at the aniline stage to modulate reactivity and yield.

Q. How can solubility and stability challenges be addressed during experimental design?

Solubility in polar solvents (e.g., DMSO, methanol) is pH-dependent due to the carboxylic acid and ketone groups. For stability studies, avoid prolonged exposure to light or high temperatures (>100°C). Stability in aqueous solutions can be enhanced by buffering at pH 6–7. Analytical techniques like HPLC with UV detection (λ = 254–280 nm) are recommended for monitoring degradation .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : NMR reveals proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, aromatic protons δ ~7.0–8.5 ppm). NMR confirms carbonyl carbons (C=O at δ ~165–175 ppm) .

- IR : Strong absorption bands at ~1700 cm (C=O stretching) and ~2500–3300 cm (O-H from carboxylic acid) .

- Mass Spectrometry : ESI-MS typically shows [M+H] or [M−H] ions, with fragmentation patterns confirming the ethyl and dioxo groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivative synthesis?

For derivatives like 6-ethoxy or 7-trifluoromethyl analogs:

- Temperature : Maintain 160–180°C for cyclization steps to avoid incomplete ring closure .

- Catalysts : Use KI or NaH to accelerate nucleophilic substitutions (e.g., introducing aryl/hetaryl groups at position 2) .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antibacterial or anti-inflammatory activity often arise from:

- Assay Conditions : Standardize MIC testing (e.g., broth microdilution at pH 7.4) to minimize variability .

- Structural Confounders : Compare logP values (calculated via HPLC) to assess how lipophilicity impacts cell permeability .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., oxidized or hydrolyzed derivatives) that may skew results .

Q. How are structure-activity relationships (SAR) explored for quinoline derivatives?

- Core Modifications : Introduce halogens (e.g., 6-fluoro) to enhance antibacterial potency by increasing electronegativity .

- Side Chain Variations : Replace the ethyl group with bulkier tert-butoxycarbonyl groups to study steric effects on target binding .

- Bioisosteres : Substitute the carboxylic acid with ester or amide groups to modulate pharmacokinetics .

Q. What advanced analytical methods validate crystallographic and tautomeric forms?

Q. How are computational methods applied to predict physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.